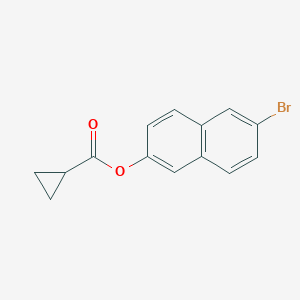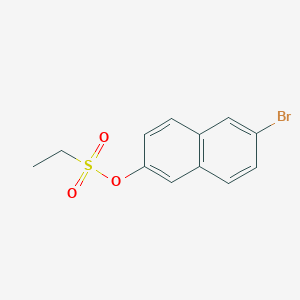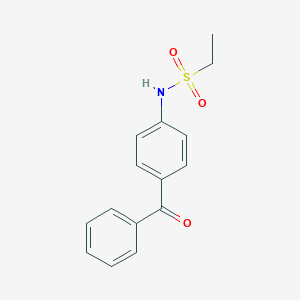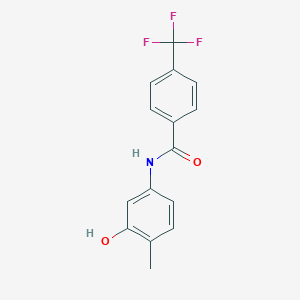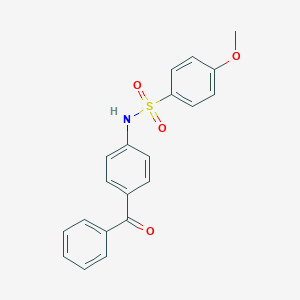
N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been extensively researched for its potential therapeutic applications. IKK is a key regulator of the nuclear factor-κB (NF-κB) signaling pathway, which is involved in inflammation, immune response, and cell survival. In
Wissenschaftliche Forschungsanwendungen
N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway. In inflammation, N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide has been shown to reduce the production of inflammatory cytokines and chemokines by inhibiting the activation of NF-κB. In autoimmune disorders, N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide has been shown to suppress the immune response by inhibiting the activation of NF-κB.
Wirkmechanismus
N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide selectively inhibits the activity of IKK, which is a key regulator of the NF-κB signaling pathway. IKK phosphorylates IκB, which leads to the degradation of IκB and the activation of NF-κB. By inhibiting the activity of IKK, N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide prevents the activation of NF-κB and the downstream effects of NF-κB activation, including the production of inflammatory cytokines and chemokines.
Biochemical and physiological effects:
N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB activation, the reduction of inflammatory cytokine and chemokine production, and the suppression of the immune response. N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its selectivity for IKK and its ability to inhibit the NF-κB signaling pathway. However, N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide, including the development of more potent and selective IKK inhibitors, the investigation of the effects of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide on other signaling pathways, and the evaluation of the potential therapeutic applications of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide in combination with other drugs or therapies. Additionally, further research is needed to understand the potential long-term effects of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide on the immune system and other physiological processes.
Synthesemethoden
The synthesis of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with sodium benzoate, followed by the reaction of the resulting product with 4-bromobenzophenone. The final step involves the reaction of the intermediate product with ammonium carbonate to yield N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide.
Eigenschaften
Produktname |
N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide |
|---|---|
Molekularformel |
C20H17NO4S |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H17NO4S/c1-25-18-11-13-19(14-12-18)26(23,24)21-17-9-7-16(8-10-17)20(22)15-5-3-2-4-6-15/h2-14,21H,1H3 |
InChI-Schlüssel |
GQHUBBVVPAHING-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



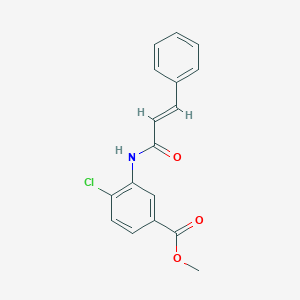
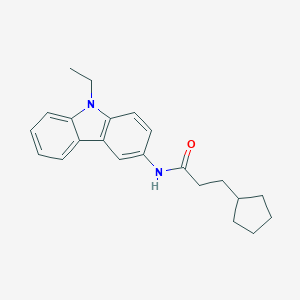
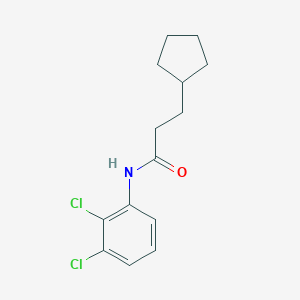
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
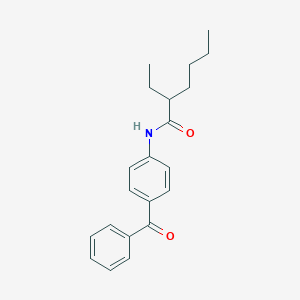
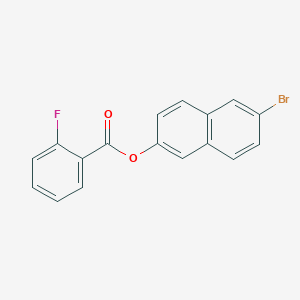
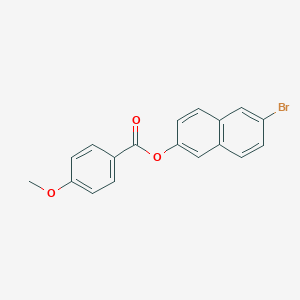
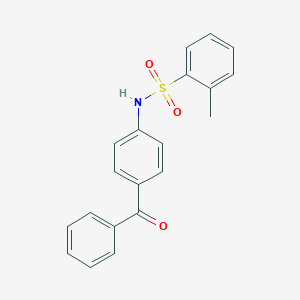
![2-Methyl-5-{[(2-methylphenyl)sulfonyl]amino}phenyl2-methylbenzenesulfonate](/img/structure/B310166.png)
